Cas no 922904-39-0 (Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-)
![Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- structure](https://www.kuujia.com/scimg/cas/922904-39-0x500.png)
Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-
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- Inchi: 1S/C19H18N2O5S2/c1-25-14-5-3-13(4-6-14)17-11-27-19(20-17)21-18(22)12-28(23,24)16-9-7-15(26-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22)
- InChI Key: IEXPQSCFSANIGV-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OC)C=C2)=CS1)(=O)CS(C1=CC=C(OC)C=C1)(=O)=O
Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2817-0156-2μmol |
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
922904-39-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2817-0156-2mg |
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
922904-39-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2817-0156-3mg |
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
922904-39-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2817-0156-1mg |
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
922904-39-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-
Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-: A Comprehensive Overview
Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-, with the CAS number 922904-39-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its pharmacological properties. The structure of this compound features a combination of sulfonyl and thiazole moieties, which are known to contribute to its unique chemical and biological characteristics.
The molecular structure of Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- can be broken down into several key functional groups. The presence of a sulfonyl group at the 2-position and a thiazole ring at the N-position provides a rich framework for interactions with biological targets. The 4-methoxyphenyl groups further enhance the complexity of the molecule, potentially influencing its solubility, bioavailability, and overall pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The thiazole ring, in particular, is well-documented for its role in various biological processes and has been incorporated into numerous drug candidates. Studies have shown that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The inclusion of additional functional groups, such as the sulfonyl moiety in Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-, can further modulate these effects, leading to more potent and selective drug candidates.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce increasingly complex molecules like Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- with greater efficiency. These techniques often include palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in a controlled manner.
One of the most compelling aspects of studying compounds like Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- is their potential as scaffolds for drug discovery. By modifying various parts of the molecule, researchers can generate libraries of derivatives that can be screened for biological activity. This approach has led to the identification of several promising lead compounds that are now undergoing further optimization.
The pharmacological profile of Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- is still under investigation, but preliminary studies suggest that it may have significant therapeutic potential. For instance, its structure suggests that it could interact with enzymes or receptors involved in pain signaling or inflammation. Such interactions could make it a valuable candidate for treating conditions like arthritis or neuropathic pain.
In addition to its potential therapeutic applications, this compound may also find utility in other areas of research. For example, it could serve as a tool compound for studying the mechanisms of action of related molecules or for developing new diagnostic assays. The versatility of its structure allows it to be modified in numerous ways, making it a versatile platform for synthetic chemists.
The development of new synthetic methodologies is crucial for advancing research in this field. Techniques such as flow chemistry and microwave-assisted synthesis have revolutionized the way complex molecules are prepared. These methods not only improve efficiency but also allow for better control over reaction outcomes. As a result, researchers are now able to produce intricate structures like Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- more rapidly and with higher precision than ever before.
The future directions for research on Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]- are multifaceted. One area of focus is understanding how changes in its structure affect its biological activity. By systematically modifying different parts of the molecule and studying the resulting effects on biological targets, researchers can gain valuable insights into structure-activity relationships (SAR). This information is critical for designing more effective drugs.
Another important aspect is exploring how this compound behaves in vivo. Preclinical studies are essential for assessing its safety and efficacy before it can be considered for human trials. These studies often involve administering the compound to animal models and monitoring various physiological parameters to evaluate its effects on different organ systems.
The integration of computational methods into drug discovery has also played a significant role in advancing research on compounds like Acetamide, 2-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-. Molecular modeling techniques allow researchers to predict how a molecule will interact with biological targets based on its three-dimensional structure. This approach can save time and resources by identifying promising candidates early in the discovery process.
In conclusion, Acetamide, 2-[(N-methylthiophene-N)sulfonyl]benzamidine (CAS no:922904-39-0) represents an exciting area of research with significant potential for developing new therapeutic agents. Its unique structure and multifaceted functional groups make it a versatile scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new insights into its pharmacological properties and synthetic possibilities,this compound holds promise as an important contributor to future medical advancements.
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